

Application Notes and Protocols: Vps34-IN-1 in Cancer Cell Lines

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Compound of Interest

Compound Name: Vps34-IN-1

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Introduction

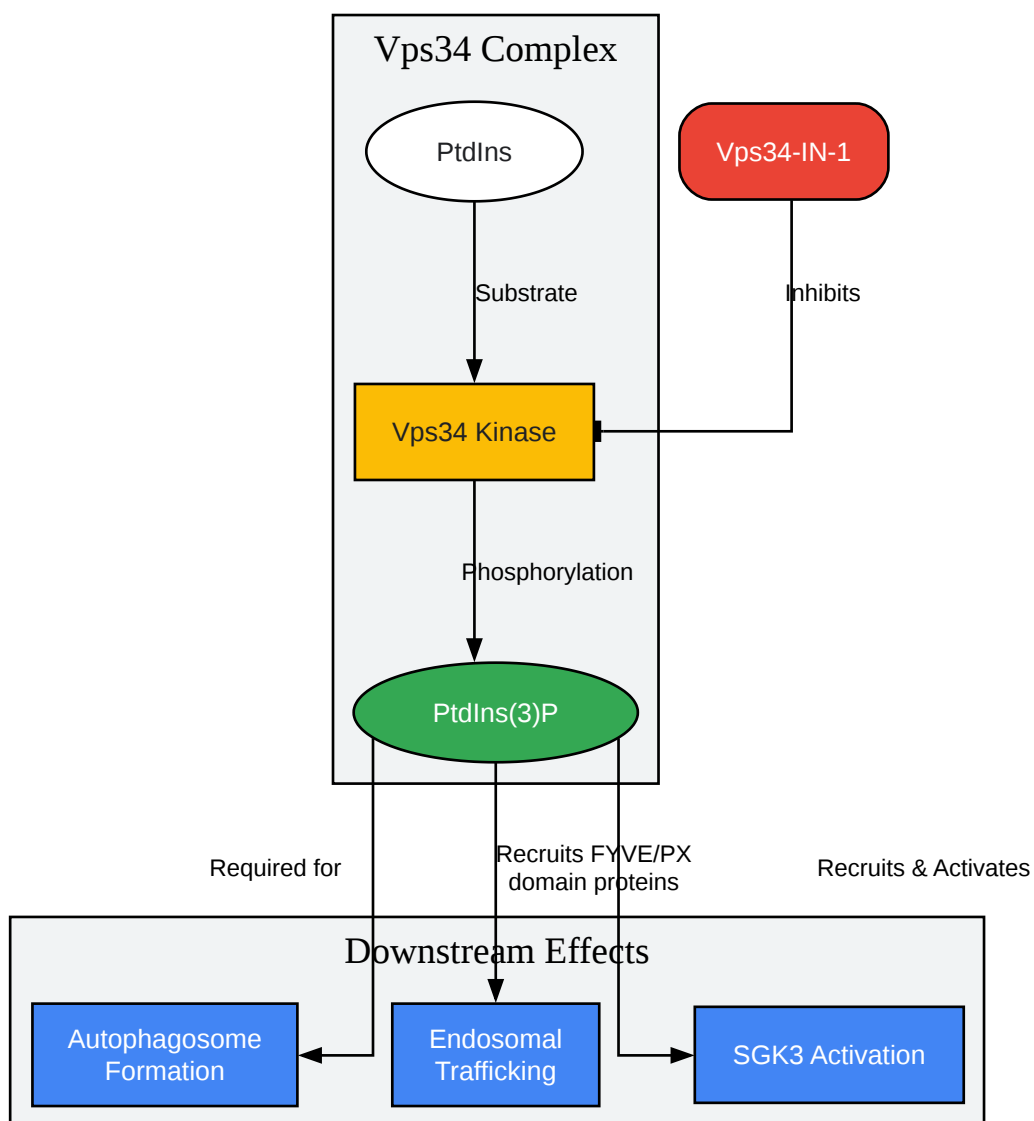
Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a pivotal role in intracellular trafficking events.[1][2][3] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger essential for the initiation of autophagy and for regulating endosomal sorting and vesicle trafficking.[2][3][4][5] Given its crucial roles in cellular homeostasis, Vps34 has emerged as a promising therapeutic target in various diseases, including cancer.[2][6]

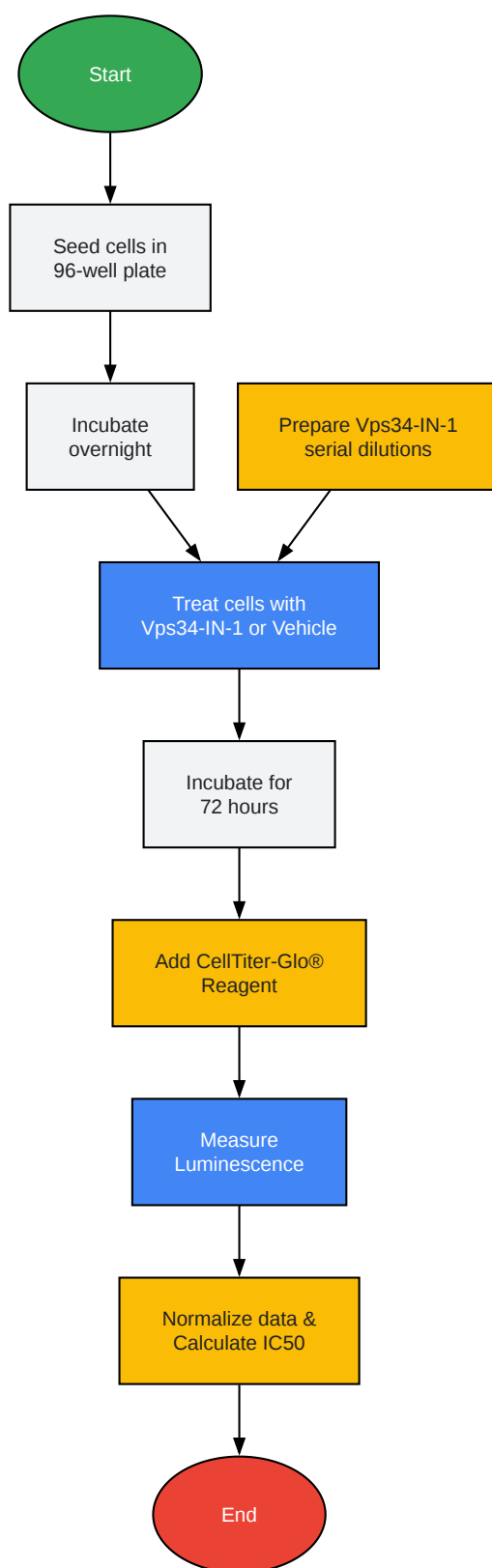
Vps34-IN-1 is a potent and highly selective small molecule inhibitor of Vps34.[4][7] It provides a critical tool for elucidating the kinase-dependent functions of Vps34 and exploring its therapeutic potential. These application notes provide a comprehensive overview of **Vps34-IN-1**'s use in cancer cell line research, including its mechanism of action, observed effects, and detailed experimental protocols.

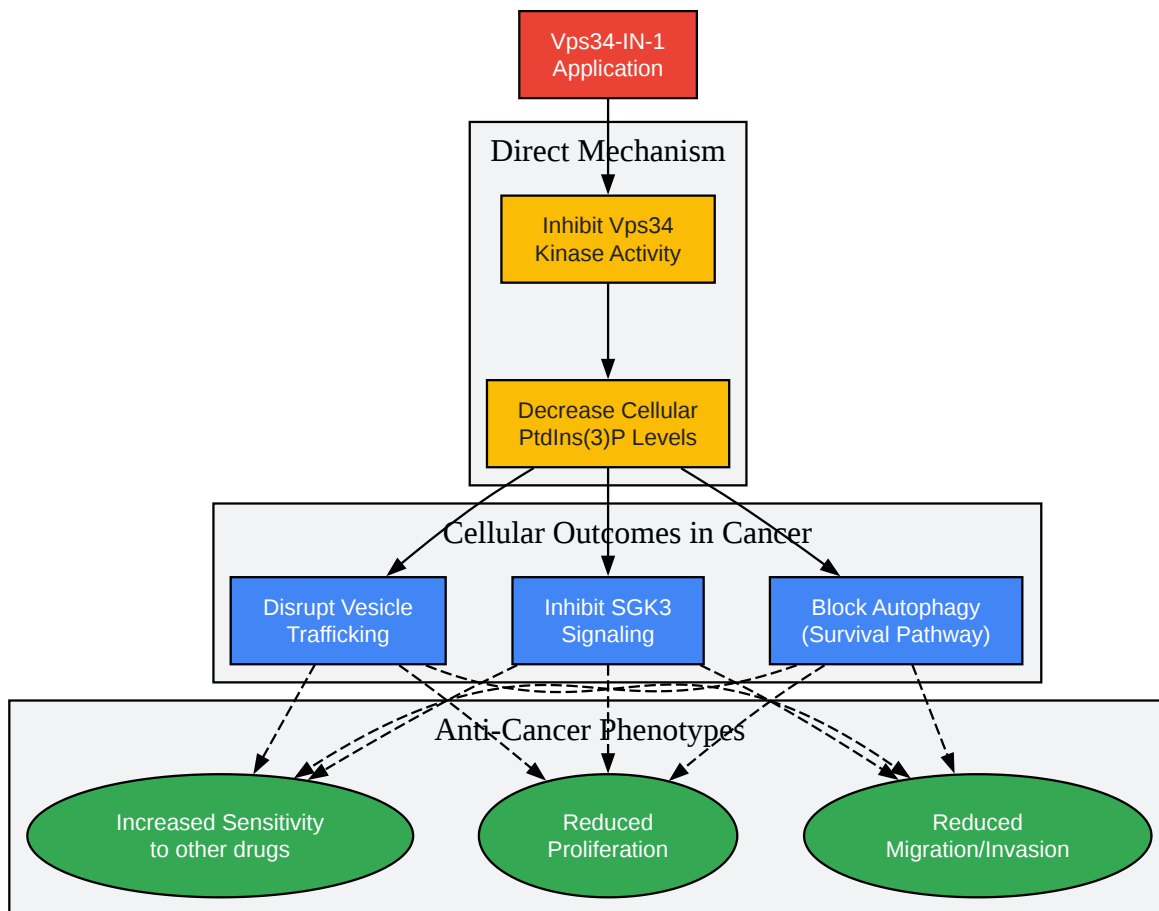
Mechanism of Action

Vps34-IN-1 exerts its effects by competitively binding to the ATP-binding pocket of Vps34, thereby inhibiting its kinase activity.[2] This inhibition leads to a rapid and dose-dependent reduction in cellular PtdIns(3)P levels, particularly at endosomal membranes.[4] The key downstream consequences of Vps34 inhibition by **Vps34-IN-1** include:

- Inhibition of Autophagy: PtdIns(3)P is indispensable for the formation of autophagosomes. By depleting this lipid, **Vps34-IN-1** effectively blocks the autophagy process, which can be a survival mechanism for cancer cells under stress.[\[2\]](#)[\[8\]](#)
- Disruption of Endosomal Trafficking: **Vps34-IN-1**-mediated reduction of PtdIns(3)P disrupts the recruitment of PtdIns(3)P-binding proteins (containing FYVE and PX domains) to endosomes, thereby impairing endosome dynamics and vesicle trafficking.[\[4\]](#)[\[6\]](#)
- Modulation of Signaling Pathways:
 - SGK3 Signaling: **Vps34-IN-1** inhibits the activity of Serum- and Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase that is selectively recruited to endosomes by binding to PtdIns(3)P via its PX domain.[\[4\]](#)[\[6\]](#) Inhibition of Vps34 leads to a rapid loss of SGK3 phosphorylation and activation.[\[4\]](#)[\[7\]](#)
 - mTORC1 Signaling: Vps34 activity is linked to the regulation of mTORC1 signaling, particularly in response to amino acid availability. **Vps34-IN-1** has been shown to impair mTORC1 signaling in certain cancer cells.[\[9\]](#)







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